molecular formula C11H14ClNO3 B1626005 Ethyl 3-imino-3-phenoxypropionate hydrochloride CAS No. 53461-72-6

Ethyl 3-imino-3-phenoxypropionate hydrochloride

Cat. No.: B1626005
CAS No.: 53461-72-6
M. Wt: 243.68 g/mol
InChI Key: ZOVLHBKOIZXEOK-UHFFFAOYSA-N
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Description

Ethyl 3-imino-3-phenoxypropionate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3. It is known for its unique structure, which includes an ethyl ester group, an imino group, and a phenoxy group. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-imino-3-phenoxypropionate hydrochloride typically involves the reaction of ethyl 3-aminopropionate with phenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-imino-3-phenoxypropionate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl 3-imino-3-phenoxypropionate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-imino-3-phenoxypropionate hydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, potentially affecting their function. The phenoxy group may also interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-imino-3-phenylpropionate hydrochloride: Similar structure but with a phenyl group instead of a phenoxy group.

    Ethyl 3-amino-3-phenoxypropionate hydrochloride: Contains an amino group instead of an imino group.

    Ethyl 3-imino-3-(4-methoxyphenoxy)propionate hydrochloride: Similar structure with a methoxy-substituted phenoxy group.

Uniqueness

Ethyl 3-imino-3-phenoxypropionate hydrochloride is unique due to the presence of both the imino and phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-imino-3-phenoxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-2-14-11(13)8-10(12)15-9-6-4-3-5-7-9;/h3-7,12H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVLHBKOIZXEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=N)OC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553854
Record name Ethyl 3-imino-3-phenoxypropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53461-72-6
Record name Ethyl 3-imino-3-phenoxypropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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